molecular formula C21H19N3S B2759492 (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 1321812-56-9

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No.: B2759492
CAS No.: 1321812-56-9
M. Wt: 345.46
InChI Key: HBCMFVKKSWCFKB-SFQUDFHCSA-N
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Description

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,4-dimethylphenyl group and an acrylonitrile moiety conjugated with a p-tolylamino group. The (E)-configuration indicates the specific geometric isomerism around the double bond in the acrylonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Substitution Reaction: The 2,4-dimethylphenyl group is introduced through a substitution reaction, where a suitable precursor like 2,4-dimethylphenyl bromide reacts with the thiazole derivative.

    Acrylonitrile Addition: The acrylonitrile moiety is added through a Knoevenagel condensation reaction, where the thiazole derivative reacts with p-tolylamine and malononitrile under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the nitrile group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Researchers study this compound to understand its interactions with biological targets and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and the acrylonitrile group are key structural features that contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)acetonitrile: Lacks the (E)-configuration and the p-tolylamino group.

    (E)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Similar structure but with a phenylamino group instead of a p-tolylamino group.

    (E)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile: Similar structure but with a m-tolylamino group instead of a p-tolylamino group.

Uniqueness

The uniqueness of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile lies in its specific (E)-configuration and the combination of substituents on the thiazole and acrylonitrile moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its specific geometric isomerism and functional groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-14-4-7-18(8-5-14)23-12-17(11-22)21-24-20(13-25-21)19-9-6-15(2)10-16(19)3/h4-10,12-13,23H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCMFVKKSWCFKB-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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